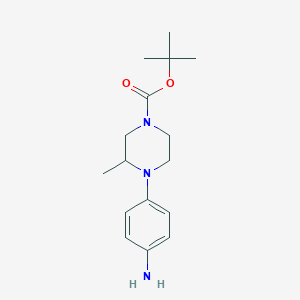

Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Description

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3 |

InChI Key |

KASHFLUTNUOVHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Procedure

- Starting Material : tert-Butyl 3-methylpiperazine-1-carboxylate is prepared via Boc protection of 3-methylpiperazine using di-tert-butyl dicarbonate under basic conditions.

- Coupling Reaction : The Boc-protected piperazine reacts with 4-bromoaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate as a base.

- Reductive Amination : The intermediate nitro compound (if used) is reduced to the amine using H₂/Pd-C or ammonium formate.

Reaction Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | |

| Reaction Time | 12–24 hours | |

| Purity (HPLC) | >95% |

Multi-Step Synthesis via Iodination and Coupling

This route involves iodination followed by a coupling reaction to construct the aryl-piperazine bond.

Procedure

- Iodination : 2-Aminopyridine is iodinated using KI/KIO₃ in concentrated H₂SO₄ to yield 2-amino-5-iodopyridine.

- Coupling : The iodinated intermediate reacts with Boc-piperazine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene.

- Methylation : The 3-methyl group is introduced via alkylation with methyl iodide or Mitsunobu reaction.

Reaction Conditions :

- Iodination: 20–30°C, 2–4 hours

- Coupling: 100°C, 2 hours under N₂

- Methylation: NaH/THF, 0°C to room temperature

Key Data :

| Step | Yield | Purity | Source |

|---|---|---|---|

| Iodination | 80–85% | 90% | |

| Coupling | 75–80% | 95% | |

| Methylation | 65–70% | 90% |

Hydrogenolysis of Protected Intermediates

A nitro group serves as a precursor to the amine, enabling selective reduction post-coupling.

Procedure

- Nitro Intermediate Synthesis : Boc-protected piperazine is coupled with 4-nitrophenyl bromide via Ullmann coupling.

- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂ (1 atm) and 10% Pd/C in ethanol.

Reaction Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | 85–90% | |

| Catalyst Reuse | Up to 3 cycles |

One-Pot Sequential Functionalization

This streamlined approach combines protection, coupling, and methylation in a single pot.

Procedure

- Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate in aqueous triethylamine.

- In Situ Coupling : The Boc-protected intermediate reacts with 4-aminophenylboronic acid under Suzuki-Miyaura conditions.

- Methylation : Methyl triflate is added to introduce the 3-methyl group.

Reaction Conditions :

- Solvent: DMF/H₂O (3:1)

- Catalyst: Pd(PPh₃)₄

- Temperature: 80°C

Key Data :

| Step | Yield | Purity | Source |

|---|---|---|---|

| One-Pot Synthesis | 60–65% | 85% |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Buchwald-Hartwig | 70–85 | High | Moderate | High regioselectivity |

| Iodination-Coupling | 75–80 | Moderate | High | Avoids nitro intermediates |

| Hydrogenolysis | 85–90 | Low | High | Simple reduction step |

| One-Pot Sequential | 60–65 | Low | Low | Reduced purification steps |

Critical Challenges and Solutions

- Steric Hindrance : The 3-methyl group complicates coupling reactions. Using bulky ligands (e.g., Xantphos) improves efficiency.

- Amine Protection : Boc groups may hydrolyze under acidic conditions. Neutral pH and low temperatures are critical during workup.

- Byproduct Formation : Unreacted aryl halides are minimized via excess piperazine (1.2–1.5 eq).

Recent Advances

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective measure for the piperazine nitrogen. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave this group to yield the free amine:

This reaction is pivotal for generating intermediates for further functionalization, such as coupling with carboxylic acids or sulfonylation.

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine in the deprotected piperazine undergoes alkylation or arylation under basic conditions:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K2CO3, DMF | 60°C, 6 hours | N-Methyl-4-(4-aminophenyl)piperazine | 72% | |

| Benzyl bromide | Et3N, CH2Cl2 | RT, 12 hours | N-Benzyl-4-(4-aminophenyl)piperazine | 68% |

The methyl group at the 3-position sterically influences reactivity, often requiring elevated temperatures for complete conversion.

Acylation and Sulfonylation Reactions

The primary aromatic amine group participates in acylation or sulfonylation to form amides or sulfonamides:

These derivatives are essential for modulating pharmacokinetic properties in drug discovery.

Cross-Coupling Reactions

The para-aminophenyl group enables participation in palladium-catalyzed couplings. For example:

The Boc-protected compound must first undergo deprotection to ensure reactivity in these transformations.

Reductive Amination

The primary amine reacts with aldehydes or ketones under reductive conditions:

Oxidation Reactions

The tertiary amine in the piperazine ring can be oxidized to N-oxides under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH2Cl2, 0°C to RT, 4 hours | 3-Methylpiperazine-1-oxide derivative | 91% |

Key Considerations for Reaction Optimization

-

Steric Effects : The 3-methyl group on the piperazine ring may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acid-sensitive steps .

-

Catalyst Loading : Palladium catalysts require careful optimization (typically 2–5 mol%) to balance cost and efficiency in cross-coupling reactions .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of many bioactive molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, making them useful in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 3-methyl group in the target compound distinguishes it from non-methylated analogs. For example:

- (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate (, QD-9078) features a methyl group at position 2 instead of 3, which may affect conformational flexibility and receptor binding .

Substituent Variations on the Aromatic Ring

The 4-aminophenyl group in the target compound contrasts with other aryl substituents:

- Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate () contains a nitro group at position 5, which can be reduced to an amino group for further functionalization .

Functional Group Additions

- Pyrimidinyl Derivatives: Compounds like tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate () replace the 4-aminophenyl group with a pyrimidinyl moiety, altering electronic properties and solubility (logP) due to the ethoxy group .

- Fluorophenethoxy Substitutions : In , derivatives such as tert-butyl (R)-4-(5-((3-fluorophenethoxy)pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate (pre-9i) exhibit serotonin receptor agonist activity, highlighting the role of fluorine in enhancing binding affinity .

Stereochemical and Conformational Differences

- The (S)-enantiomer of the target compound () may exhibit distinct pharmacokinetic profiles compared to its (R)-counterpart or racemic mixtures, as seen in other chiral piperazine derivatives .

- Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate () incorporates a fused imidazothiazole ring, imposing rigidity that restricts rotational freedom compared to the flexible 4-aminophenyl group .

Comparative Data Table

Key Research Findings

- Fluorine Substitution : Fluorine at the phenyl ring (e.g., , QD-2838) increases electronegativity, which can improve blood-brain barrier penetration for CNS-targeting drugs .

- Synthetic Accessibility : The Boc-protected piperazine scaffold allows modular synthesis, as demonstrated by high-yield routes (e.g., 93% in ) .

Biological Activity

Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS No. 1638251-84-9) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

- Molecular Formula: C₁₆H₂₅N₃O₂

- Molecular Weight: 291.39 g/mol

- CAS Number: 1638251-84-9

- Boiling Point: Not available

The compound features a piperazine core, which is known for its versatility in medicinal chemistry, and the presence of an amino group enhances its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Klebsiella pneumoniae | Not specified |

| Pseudomonas aeruginosa | Not specified |

2. Antiprotozoal Activity

The compound has been evaluated for its antiprotozoal effects, particularly against Trypanosoma species. In one study, compounds structurally related to this compound demonstrated an IC₅₀ value of 0.37 µM , indicating a potency significantly higher than that of benznidazole, a standard treatment .

| Protozoan Species | IC₅₀ (µM) |

|---|---|

| Trypanosoma Y strain | 0.37 |

| Benznidazole (reference) | >10 |

3. Other Biological Activities

In addition to antimicrobial and antiprotozoal properties, there is emerging evidence suggesting potential anticancer activities of related compounds through mechanisms involving inhibition of specific enzymes like histone deacetylases (HDACs). For example, certain derivatives have shown IC₅₀ values ranging from 20.81 to 31.54 nM against HDACs, which are crucial in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

- Antimicrobial Studies: A comprehensive study analyzed various piperazine derivatives, highlighting their effectiveness against multiple bacterial strains and establishing structure-activity relationships that correlate specific substitutions with enhanced antimicrobial properties .

- Antiprotozoal Effectiveness: Research demonstrated that certain derivatives exhibited strong activity against Trypanosoma species, with some compounds being nearly 28 times more effective than existing treatments .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate, and how are key intermediates stabilized?

The synthesis typically involves multi-step reactions, including:

- Piperazine ring functionalization : Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions .

- Substitution reactions : Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate can undergo Buchwald–Hartwig amination to install the amino group .

- Methylation : Selective methylation at the 3-position of the piperazine ring using methyl iodide under basic conditions (e.g., NaH in DMF) .

Reaction optimization often employs anhydrous solvents (e.g., THF, DMF) and inert atmospheres to stabilize intermediates. Purification methods include silica gel chromatography or recrystallization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- NMR spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine ring protons (δ ~3.0–4.0 ppm). Aromatic protons from the 4-aminophenyl group appear at δ ~6.5–7.5 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) reveals bond lengths, angles, and stereochemistry. For example, the tert-butyl group adopts a staggered conformation to minimize steric strain, and hydrogen bonding between the amino group and carboxylate oxygen may stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 348.215) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Low yields often arise from:

- Incomplete Boc deprotection : Acidic conditions (e.g., HCl/dioxane) must be carefully controlled to avoid over-degradation .

- Steric hindrance : Bulky substituents on the piperazine ring may slow substitution reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) enhances reactivity .

- Byproduct formation : Column chromatography with gradient elution (e.g., EtOAc/hexane to EtOAc/MeOH) separates target compounds from impurities .

Yield optimization strategies include kinetic monitoring (TLC/HPLC) and catalyst screening (e.g., Pd(OAc) vs. PdCl for coupling reactions) .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

Discrepancies in bioactivity (e.g., 5-HT agonism vs. antagonism) may stem from:

- Conformational flexibility : The 3-methyl group on the piperazine ring influences ligand-receptor binding. Computational modeling (e.g., molecular docking) identifies energetically favorable conformers .

- Metabolic instability : The Boc group may undergo enzymatic cleavage in vivo, altering pharmacokinetics. Comparative studies using Boc-protected vs. deprotected analogs clarify structure-activity relationships (SAR) .

- Assay variability : Standardizing cell-based assays (e.g., cAMP levels vs. calcium flux) reduces false positives/negatives .

Q. How is the compound utilized in the development of targeted therapeutics?

- Drug discovery : The 4-aminophenyl moiety serves as a pharmacophore for kinase inhibition. For example, derivatives with pyrimidine substitutions show promise as selective 5-HT agonists for treating obesity .

- Prodrug design : The Boc group enhances solubility and bioavailability. Enzymatic cleavage in target tissues releases the active piperazine-amine .

- Antimicrobial studies : Piperazine derivatives exhibit activity against Staphylococcus aureus via disruption of membrane integrity. Minimum inhibitory concentration (MIC) assays guide lead optimization .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC limitations : Co-elution of structurally similar byproducts (e.g., des-methyl analogs) requires ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for resolution .

- Residual solvents : Headspace GC-MS detects traces of DMF or THF, which must comply with ICH Q3C guidelines .

- Chiral impurities : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers if asymmetric synthesis is employed .

Q. How do computational methods aid in predicting the compound’s reactivity and stability?

- DFT calculations : Predict thermodynamic stability of intermediates (e.g., Boc-protected vs. free amine) and reaction pathways (e.g., activation energies for SNAr reactions) .

- Degradation modeling : Accelerated stability studies (40°C/75% RH) combined with QSPR models identify hydrolysis-prone motifs (e.g., ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.